9-Ohn3Bz-erd

描述

The compound 9-Ohn3Bz-erd, systematically named 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, is a heterocyclic molecule featuring a triazine core fused with a pyridone ring and substituted with multiple chlorine and nitrile groups. Its synthesis, as detailed in a 2021 patent application (CN202110544668.2), involves a five-step process:

Step 1: Preparation of intermediate 9d using 4Å molecular sieves, copper(II) acetate monohydrate, and a solvent system.

Step 2: Reduction of 9d with iron powder and ammonium chloride in ethanol/water to yield intermediate 9e.

Step 3: Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to form intermediate 9f.

Step 4: Cyclization of 9f in acetic acid/sodium acetate to obtain the final compound.

Step 5: Purification via recrystallization .

Structural confirmation was achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

属性

CAS 编号 |

154504-97-9 |

|---|---|

分子式 |

C32H38N4O12 |

分子量 |

670.7 g/mol |

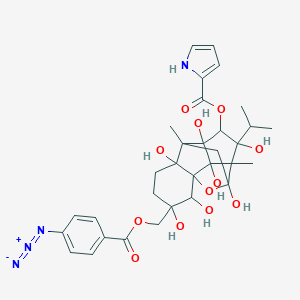

IUPAC 名称 |

[3-[(4-azidobenzoyl)oxymethyl]-2,3,6,9,11,13,14-heptahydroxy-7,10-dimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C32H38N4O12/c1-16(2)29(43)23(47-21(38)19-6-5-13-34-19)30(44)24(3)14-28(42)25(29,4)32(30,45)31(48-28)22(39)26(40,11-12-27(24,31)41)15-46-20(37)17-7-9-18(10-8-17)35-36-33/h5-10,13,16,22-23,34,39-45H,11-12,14-15H2,1-4H3 |

InChI 键 |

RBRXGLGSRFGFHH-UHFFFAOYSA-N |

SMILES |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |

规范 SMILES |

CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(C5O)(COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)O4)O)C)O)C)O)OC(=O)C7=CC=CN7)O |

同义词 |

9-hydroxy-21-(4-azidobenzoyloxy)-9-epiryanodine 9-OHN3Bz-ERD |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of functional groups. Typical synthetic routes may include:

- Formation of the core structure through cyclization reactions.

- Introduction of hydroxyl groups via oxidation reactions.

- Attachment of the azidobenzoyl group through esterification or acylation reactions.

- Final purification using chromatographic techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

- Use of high-pressure reactors for cyclization reactions.

- Employment of catalysts to enhance reaction rates.

- Implementation of large-scale chromatographic purification methods.

化学反应分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of azido groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes due to its azido group.

Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

Industry: Use in the production of specialty chemicals and materials.

作用机制

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. The azido group can participate in click chemistry reactions, while the hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues from the Same Patent (CN202110544668.2)

The patent describes Compound 10 (Example 10), a structural analogue of 9-Ohn3Bz-erd, which replaces the 3-chlorophenyl group with an isopropyl moiety. Key differences include:

| Feature | 9-Ohn3Bz-erd (Compound 9) | Compound 10 |

|---|---|---|

| Substituent on Pyridone | 3-Chlorophenyl | Isopropyl |

| Molecular Weight | ~587.3 g/mol (calculated) | ~551.9 g/mol (calculated) |

| Polarity | Higher (due to Cl substituents) | Lower (aliphatic isopropyl group) |

| Synthetic Complexity | Multi-step with metal catalysts | Similar steps, but milder conditions |

The chlorine substituents in 9-Ohn3Bz-erd likely enhance electrophilicity and binding affinity to aromatic protein pockets compared to Compound 10’s hydrophobic isopropyl group. However, Compound 10 may exhibit improved metabolic stability due to reduced halogen content .

Cyclononane-Based 9-Oxo Analogues (Journal of Organic Chemistry, 1969)

A 1969 study synthesized 9-oxocyclo[4.2.1]non-2-ene (8) and 9-oxocyclo[4.2.1]non-3-ene (9) via catalytic hydrogenation and tin hydride reductions. While these share the "9-oxo" nomenclature, their structural and functional profiles diverge significantly:

| Feature | 9-Ohn3Bz-erd | 9-Oxocyclononane Derivatives |

|---|---|---|

| Core Structure | Triazine-pyridine hybrid | Bicyclic cycloalkane |

| Functional Groups | Cl, CN, triazine, pyridone | Ketone, alkene |

| Applications | Potential kinase inhibition | Organic synthesis intermediates |

| Synthetic Route | Multi-step heterocyclic assembly | Ring-opening and hydrogenation |

The cyclononane derivatives lack the heteroaromatic complexity of 9-Ohn3Bz-erd, limiting their utility in targeted drug design but favoring use in materials science or catalysis .

Broader Context: Triazine-Based Pharmaceuticals

While direct analogues are sparse in the provided evidence, triazine derivatives like dichlorotriazine (used in covalent kinase inhibitors) and cyanoguanidine (e.g., cimetidine) share partial motifs with 9-Ohn3Bz-erd. These compounds highlight the triazine core’s versatility in modulating electronic and steric properties for therapeutic ends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。